molecular formula C14H26N2O3 B12844352 Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate

Cat. No.: B12844352
M. Wt: 270.37 g/mol
InChI Key: CAKIWZXONXZYQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexylamino group, and an oxopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and a suitable oxo compound. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants and controlling the reaction conditions. The use of flow microreactors can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclohexylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the tert-butyl and cyclohexylamino groups allows for versatile applications in synthesis and research. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-[3-(cyclohexylamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-10-9-12(17)16-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

CAKIWZXONXZYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1CCCCC1

Origin of Product

United States

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